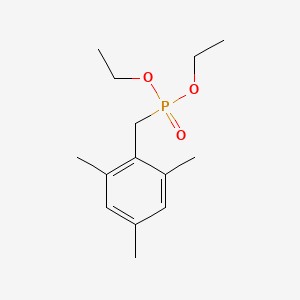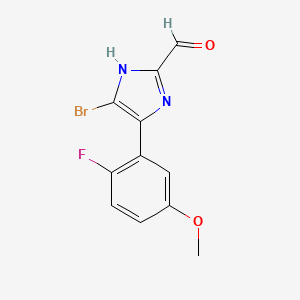![molecular formula C12H18N2O B13710091 3-[(3-Aminophenyl)amino]cyclohexanol](/img/structure/B13710091.png)
3-[(3-Aminophenyl)amino]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Aminophenyl)amino]cyclohexanol is a chemical compound with the molecular formula C12H17NO. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a cyclohexanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Aminophenyl)amino]cyclohexanol typically involves the reaction of 3-nitroaniline with cyclohexanone under reducing conditions. The nitro group is first reduced to an amino group, followed by the formation of the cyclohexanol derivative. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and chemical applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Aminophenyl)amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Further reduction can lead to the formation of cyclohexylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Aminophenyl)amino]cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-[(3-Aminophenyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminocyclohexanol: Lacks the phenyl group, making it less versatile in chemical reactions.
Cyclohexanol: Does not contain the amino group, limiting its biological activity.
3-Nitrophenylcyclohexanol: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
3-[(3-Aminophenyl)amino]cyclohexanol is unique due to the presence of both an amino group and a phenyl ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(3-aminoanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O/c13-9-3-1-4-10(7-9)14-11-5-2-6-12(15)8-11/h1,3-4,7,11-12,14-15H,2,5-6,8,13H2 |
Clave InChI |
PZXUJQOYJONGAX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)O)NC2=CC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
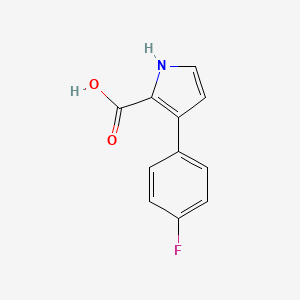
![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![2-Ethylnaphtho[2,1-d]oxazole-4,5-dione](/img/structure/B13710029.png)
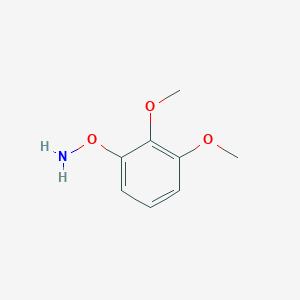
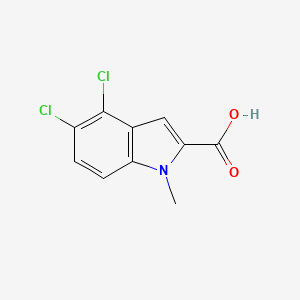
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)


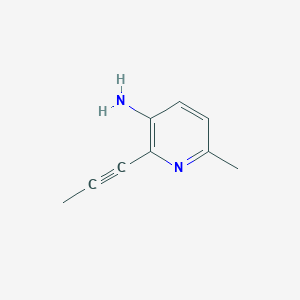
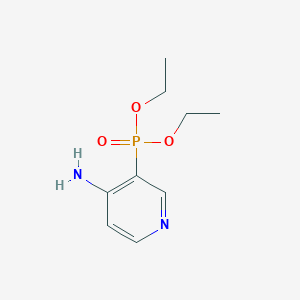
![3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,21-octaen-6-yl]propane-1-sulfonic acid](/img/structure/B13710092.png)
